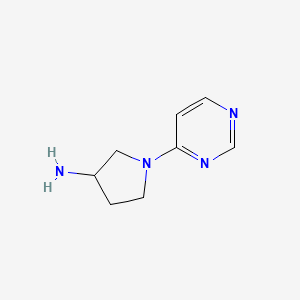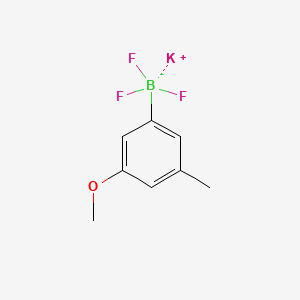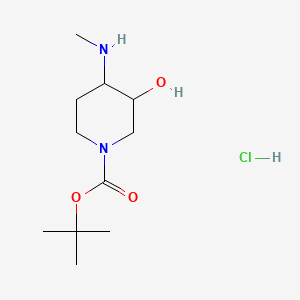![molecular formula C10H16O2 B13454417 2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid, mixture of diastereomers, is a compound that features a unique bicyclobutane structure. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The presence of diastereomers adds another layer of complexity, making it a fascinating subject for study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the acetic acid moiety. One common method involves the thermal [2 + 2]-cycloaddition of vinyl boronates with in situ-generated keteniminium salts . This reaction proceeds under mild conditions and yields the desired cyclobutane derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Pd(0) with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand are often employed to facilitate the arylation of the central bond .
Análisis De Reacciones Químicas
Types of Reactions
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and enzyme mechanisms.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid exerts its effects involves the release of strain energy from the bicyclobutane ring. This strain-release mechanism facilitates various chemical transformations, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromocyclopentane: Exhibits cis-trans isomerism similar to 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid.
1,2-Dimethylcyclopropane: Another example of a compound with cis-trans isomerism.
Uniqueness
What sets 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid apart is its highly strained bicyclobutane core, which imparts unique reactivity and makes it a valuable tool in synthetic chemistry
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(3-cyclobutylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2,(H,11,12) |
Clave InChI |
GRSQXWZBCPUJRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2CC(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


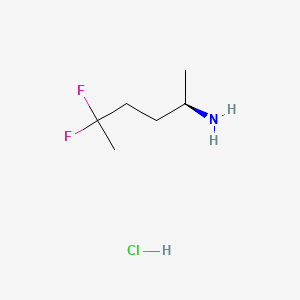
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)

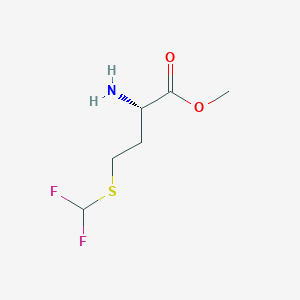
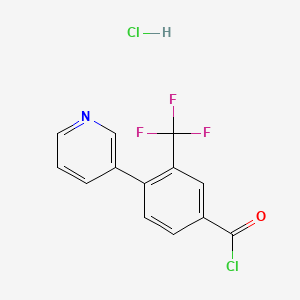
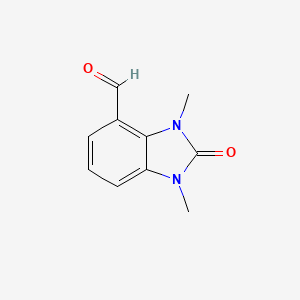
![[1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)
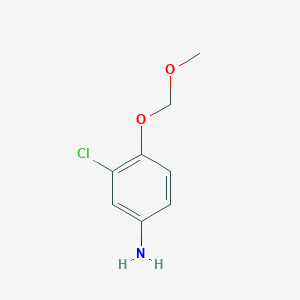

![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)
